molecular formula C24H26O12 B131255 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- CAS No. 6160-79-8

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-

Cat. No.: B131255
CAS No.: 6160-79-8
M. Wt: 506.5 g/mol
InChI Key: GBHHLVBZMNCURY-HYPCABPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, also known as 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, is a useful research compound. Its molecular formula is C24H26O12 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHLVBZMNCURY-HYPCABPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210616
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-79-8
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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